molecular formula C10H12N2O B151976 (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one CAS No. 66521-53-7

(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Cat. No. B151976
CAS RN: 66521-53-7
M. Wt: 176.21 g/mol
InChI Key: JZGHSXBVKSMAKH-VMPITWQZSA-N
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Description

The compound (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one is a chemical intermediate that has been utilized in the synthesis of various biologically active compounds. It is characterized by the presence of a dimethylamino group and a pyridin-4-yl group attached to a prop-2-en-1-one backbone. This structure is similar to intermediates used in the synthesis of compounds with potential anticancer activity, such as osimertinib, which targets specific mutations in the epidermal growth factor receptor (EGFR) .

Synthesis Analysis

The synthesis of related compounds involves the use of readily available starting materials and efficient reaction conditions. For instance, substituted pyridin-2(1H)-ones, which share a similar core structure to the compound , can be synthesized through ring-opening/recyclization reactions of (dimethylamino)propenoyl-substituted cyclopropanes using phosphoryl chloride or phosphorus tribromide in dichloromethane at room temperature . Additionally, the synthesis of (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one, a compound with a similar functional group arrangement, has been optimized through a three-step process starting from 1H-indole, indicating the potential for analogous synthetic routes for the compound of interest .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using mass spectrometry (MS) and nuclear magnetic resonance (1H NMR) spectroscopy. These techniques ensure the correct identification of the synthesized intermediates and their structural integrity . The presence of the dimethylamino group and the pyridin-4-yl group in the compound of interest suggests that similar analytical methods would be applicable for its structural analysis.

Chemical Reactions Analysis

Compounds with the (E)-3-(dimethylamino)prop-2-en-1-one moiety are versatile intermediates in the synthesis of various heterocyclic systems. They can undergo transformations to yield a wide range of biologically active molecules, including those with anticancer properties. The reactivity of such compounds is often exploited

Scientific Research Applications

Synthesis of Novel Derivatives

(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one and its derivatives have been explored for their role in synthesizing various novel compounds. It's been used as a precursor for a range of azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives, showcasing its versatility as a building block in organic synthesis (Farag et al., 2011).

Nonlinear Optical Materials

Research has shown that derivatives of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one can serve as potential materials for nonlinear optical applications. Their ability to exhibit positive third-order nonlinear refractive index with high linear transmission is significant in the field of photonics (Wu et al., 2017).

Anticancer Drug Synthesis

This compound has been identified as an important intermediate in the synthesis of various biologically active compounds, including anticancer drugs like osimertinib. Its role in the development of treatments for diseases like cancer highlights its significance in medicinal chemistry (Zou et al., 2018).

Antimicrobial Activity

Some synthesized derivatives of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one have exhibited moderate antimicrobial effects against various bacterial and fungal species, indicating its potential in the development of new antimicrobial agents (Abdel‐Aziz et al., 2008).

Corrosion Inhibition

Studies have indicated that certain eco-friendly dimethylamino compounds derived from (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one show effectiveness in inhibiting corrosion of metals in acidic environments. This application is particularly relevant in industrial settings for material preservation (Eldesoky, 2017).

Synthesis of Pyrimidine Derivatives

The compound is also used in the synthesis of novel pyrimidine derivatives, which have been explored for various biological activities. This includes potential antimicrobial and anticancer properties, demonstrating its wide-ranging applications in pharmaceutical research (Al-Bogami et al., 2018).

Safety And Hazards

The compound has been classified under GHS07 and carries a warning signal. The hazard statement is H302, indicating that it may be harmful if swallowed. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

(E)-3-(dimethylamino)-1-pyridin-4-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12(2)8-5-10(13)9-3-6-11-7-4-9/h3-8H,1-2H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGHSXBVKSMAKH-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201214335
Record name (2E)-3-(Dimethylamino)-1-(4-pyridinyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201214335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

CAS RN

123367-27-1
Record name (2E)-3-(Dimethylamino)-1-(4-pyridinyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123367-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(Dimethylamino)-1-(4-pyridinyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201214335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
PV Bandivadekar, KD Gavali… - ChemistrySelect, 2023 - Wiley Online Library
An activation of methyl ketones or active methylenes and N, N‐dimethylformamide dimethyl acetal at 110 C by sulfated polyborate under solvent‐free conditions has been developed for …
PV Bandivadekar, KD Gavali, GU Chaturbhuj - 2022 - researchsquare.com
An activation of methyl ketones or active methylenes and N, N-dimethylformamide dimethyl acetal (DMF-DMA) at 110 C by sulfated polyborate under solvent-free conditions has been …
Number of citations: 0 www.researchsquare.com
GH Elgemeie, RA Azzam, WA Zaghary… - Current …, 2022 - ingentaconnect.com
Background: Medicinal chemistry of pyrazolopyrimidine scaffolds substituted with different heterocyclic nuclei has attracted great attention due to their wide range of biological activities …
Number of citations: 3 www.ingentaconnect.com
DN Bhogireddy, SR Surapureddi, T Syed… - Synthetic …, 2022 - Taylor & Francis
A new library of different substituted aryl derivatives of isoxazole-pyrazolo[1,5-a]pyrimidine (10a–j) were prepared, confirmed their structures by 1 HNMR, 13 CNMR and mass spectral …
Number of citations: 2 www.tandfonline.com
J Qin, J Liu, C Wu, J Xu, B Tang, K Guo… - Journal of Enzyme …, 2020 - Taylor & Francis
Abnormal alterations in the expression and biological function of retinoid X receptor alpha (RXRα) have a key role in the development of cancer. Potential modulators of RXRα as …
Number of citations: 10 www.tandfonline.com
F He, W Cong, C Yin, C Li, S Zhao, Z Wu, H Hu… - Arabian Journal of …, 2022 - Elsevier
CDK9 is a promising drug target for treating many diseases such as cancer and HIV. In our previous studies, two series of 5-(substituted amino)-1H-indole-2-carbohydrazide derivatives …
Number of citations: 3 www.sciencedirect.com
R Romagnoli, T De Ventura, S Manfredini… - Journal of Enzyme …, 2023 - Taylor & Francis
A novel library of human carbonic anhydrase (hCA) inhibitors based on the 2-sulfanilamido[1,2,4]triazolo[1,5-a]pyrimidine skeleton modified at its 7-position was prepared by an efficient …
Number of citations: 5 www.tandfonline.com

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